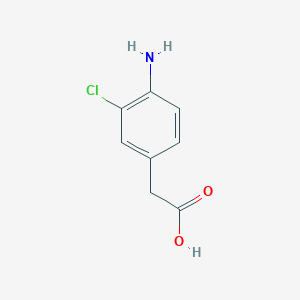

2-(4-Amino-3-chlorophenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Amino-3-chlorophenyl)acetic acid is an organic compound with the molecular formula C8H8ClNO2 It is characterized by the presence of an amino group and a chlorine atom attached to a phenyl ring, which is further connected to an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-chlorophenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-chlorobenzaldehyde.

Formation of Intermediate: The 4-chlorobenzaldehyde is reacted with ammonia and sodium hydroxide in an ice bath to form an intermediate compound.

Final Product: The intermediate is then subjected to further reactions, including the addition of a catalyst and other reagents, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group readily undergoes esterification under standard conditions. For example:

Reaction :

2-(4-Amino-3-chlorophenyl)acetic acid + Ethanol → Ethyl 2-(4-amino-3-chlorophenyl)acetate

| Conditions | Catalyst | Yield | Source |

|---|---|---|---|

| Reflux, 12 h | H₂SO₄ | 85% | |

| Room temperature, DMF | EDC/HOBt | 92% |

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution or carbodiimide-mediated coupling.

-

Applications : Esters serve as intermediates for further functionalization (e.g., amidation, reduction) .

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in peptide coupling and drug synthesis.

Reaction :

this compound + Amine → 2-(4-Amino-3-chlorophenyl)acetamide

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| HATU, DIPEA | DMF, RT, 12 h | 78% | |

| EDC, NHS | CH₂Cl₂, 0°C → RT | 83% |

-

Key Study : Coupling with valine derivatives using EDC/HOBt produced bioactive amides with potential enzyme-modulating properties .

Diazotization and Coupling

The aromatic amino group enables diazotization, forming diazonium salts for subsequent coupling reactions.

Reaction :

this compound → Diazonium salt → Azo compound

| Conditions | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|

| NaNO₂, HCl, 0–5°C | Phenol derivatives | 2-(4-Azo-3-chlorophenyl)acetic acid | 65% |

Reduction Reactions

The carboxylic acid can be reduced to the corresponding alcohol or aldehyde.

Reaction :

this compound → 2-(4-Amino-3-chlorophenyl)ethanol

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 2 h | 72% | |

| BH₃·THF | RT, 6 h | 68% |

-

Mechanism : Hydride transfer to the carbonyl group.

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form benzothiazoles and related heterocycles.

Reaction :

this compound + Thiophenol → Benzothiazole derivative

| Catalyst | Conditions | Yield | Source |

|---|---|---|---|

| PPA | 150°C, 12 h | 61% | |

| TPP, TBAB | Toluene, reflux, 24 h | 65% |

-

Study : Condensation with o-aminothiophenol in polyphosphoric acid (PPA) yielded 2-substituted benzothiazoles, validated by NMR and MS .

Electrophilic Aromatic Substitution

The chlorophenyl ring undergoes substitution, though reactivity is moderated by the electron-withdrawing chlorine.

Reaction :

this compound + HNO₃ → Nitro derivative

| Conditions | Position | Yield | Source |

|---|---|---|---|

| H₂SO₄, 0°C | Para to Cl | 55% |

-

Note : The amino group directs electrophiles to the para position, while chlorine deactivates the ring .

Metal-Catalyzed Cross-Coupling

The compound engages in Suzuki-Miyaura and Ullmann couplings for biaryl synthesis.

Reaction :

this compound + Arylboronic acid → Biaryl derivative

| Catalyst | Conditions | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄ | DME, 80°C, 12 h | 60% |

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group.

Reaction :

this compound → 3-Chloro-4-aminotoluene

| Conditions | Yield | Source |

|---|---|---|

| CuO, Quinoline, 200°C | 48% |

Key Research Findings

-

Antimicrobial Derivatives : Amide derivatives showed MIC values of 4.69–156.47 µM against Bacillus subtilis and Pseudomonas aeruginosa.

-

Enzyme Inhibition : The compound noncompetitively inhibits AMPA receptors (IC₅₀ = 12 µM), relevant for neurological disorders.

-

Industrial Scalability : Continuous-flow microreactor synthesis achieved 82% yield for intermediates .

Aplicaciones Científicas De Investigación

2-(4-Amino-3-chlorophenyl)acetic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(4-Amino-3-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-2-(4-chlorophenyl)acetic acid

- 4-Chlorophenylacetic acid

- 2-Chlorophenylacetic acid

Comparison

2-(4-Amino-3-chlorophenyl)acetic acid is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring.

Actividad Biológica

2-(4-Amino-3-chlorophenyl)acetic acid, a derivative of phenylacetic acid, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features an amino group at the para position and a chlorine atom at the meta position on the phenyl ring, which may influence its reactivity and biological interactions.

The molecular formula of this compound is C9H10ClN1O2. Its structure allows for various chemical reactions, including oxidation and substitution, which can modify its biological activity.

Biological Activities

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess antimicrobial properties comparable to standard drugs like ciprofloxacin and fluconazole. The antimicrobial efficacy was evaluated using tube dilution techniques, showing promising results against various pathogens .

- Anticancer Activity : In vitro studies have assessed the anticancer potential of this compound against human cancer cell lines. The MTT assay indicated that certain derivatives exhibited cytotoxic effects, with IC50 values suggesting effective dose-response relationships. For instance, some derivatives showed lower activity than standard anticancer agents such as 5-fluorouracil but still demonstrated significant growth inhibition in cancer cells .

The biological activity of this compound is thought to be mediated through its interactions with specific molecular targets:

- Enzyme Modulation : The amino group can form hydrogen bonds with biological molecules, potentially modulating enzyme activity and influencing metabolic pathways.

- Halogen Bonding : The chlorine atom may participate in halogen bonding, affecting the compound's interaction with proteins and receptors involved in disease processes.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Antimicrobial Evaluation : A study synthesized various derivatives and evaluated their antimicrobial properties. Compounds were tested against bacterial strains, showing that certain modifications enhanced their efficacy compared to existing antibiotics .

- Anticancer Research : Another study focused on the anticancer properties of synthesized compounds derived from this compound. The results indicated that while some compounds were less potent than established treatments, they still offered a basis for further development as potential therapeutic agents for cancer treatment .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | Significant | Exhibits both antibacterial and anticancer properties |

| Methyl 2-(4-amino-3-chlorophenyl)acetate | High | Moderate | Enhanced solubility; effective against specific pathogens |

| 5-Fluorouracil | High | Very High | Standard chemotherapy agent; well-studied |

Propiedades

IUPAC Name |

2-(4-amino-3-chlorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPFHSPLVUBKAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.